2-叠氮基-N-苯基乙酰胺

描述

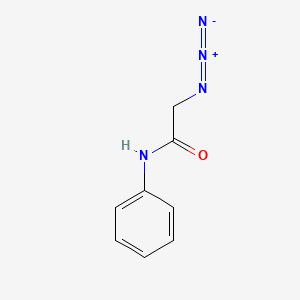

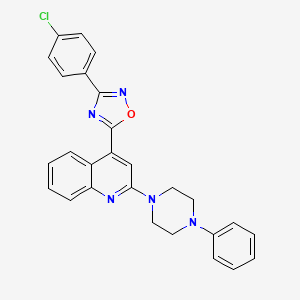

2-azido-N-phenylacetamide is a chemical compound with the formula C8H8N4O .

Synthesis Analysis

The synthesis of 2-azido-N-phenylacetamides has been achieved from the corresponding anilines via chloroacetylation using chloroacetyl chloride, followed by nucleophilic substitution with sodium azide .Molecular Structure Analysis

The molecular structure of 2-azido-N-phenylacetamide is orthorhombic, with parameters a = 5.8085(13) Å, b = 16.533(4) Å, c = 18.171(4) Å, V = 1745.0(7) Å3, Z = 8 .Chemical Reactions Analysis

The 2-azido-N-phenylacetamides on 1,3-dipolar cycloaddition reaction with alkynes using Cu(OAc)2 as catalyst in t-BuOH-H2O at room temperature for 6–8 h resulted into the corresponding 1,4-disubstituted-1,2,3-triazole derivatives .Physical And Chemical Properties Analysis

2-azido-N-phenylacetamide is a colourless block with a size of 0.40 × 0.32 × 0.30 mm. It has a wavelength of Cu K α radiation (1.54178 Å) and μ: 0.79 mm −1 .科学研究应用

Medicinal Chemistry

Azides, including 2-azido-N-phenylacetamide, are valuable in medicinal chemistry for the synthesis of various drug molecules. They serve as precursors in the production of a wide range of pharmaceuticals due to their reactivity and ability to undergo cycloadditions with alkynes to form 1,2,3-triazoles, a core structure in many drugs .

Organic Synthesis

In organic synthesis, azides are used as a source of nitrogen in heterocyclic synthesis. The azide group in 2-azido-N-phenylacetamide can participate in various organic reactions, leading to the formation of complex organic compounds .

Bioconjugation

Azides are tools for bioconjugation in chemical biology. They can be used to attach various biomolecules to one another or to surfaces, which is essential for studying biological systems and developing diagnostic tools .

Materials Science

In materials science, azides contribute to the development of new materials with unique properties. The reactivity of azides like 2-azido-N-phenylacetamide allows for the creation of polymers and other materials with specific functionalities .

Fluorescent Imaging

Azides are used in fluorescent imaging techniques. They can be incorporated into molecules that light up under certain conditions, aiding in the visualization of biological processes .

Drug Discovery

The reactivity of azides makes them useful in drug discovery processes. They can be used to create libraries of compounds that can be screened for potential therapeutic effects .

作用机制

Target of Action

Azides, a class of compounds to which 2-azido-n-phenylacetamide belongs, have found valuable applications in medicinal chemistry . They are often used as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, and triazoles , which are known to interact with a variety of biological targets.

Mode of Action

It’s known that azides can participate in click chemistry reactions, specifically the huisgen 1,3-dipolar cycloaddition . This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole . The resulting triazole derivatives have been shown to possess various biological activities .

Biochemical Pathways

Given that azides and their derivatives are often used in the synthesis of heterocyclic compounds , it’s plausible that they could influence a variety of biochemical pathways depending on the specific derivative and its biological targets.

Result of Action

Azides and their derivatives have been associated with a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .

安全和危害

When handling 2-azido-N-phenylacetamide, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, ingestion and inhalation, and avoid contact with eyes, skin, or clothing. The compound should be stored in tightly closed containers in a dry, cool and well-ventilated place .

未来方向

In search of new active molecules, a small focused library of new 1,2,3-triazoles derived from naphthols were efficiently prepared via the click chemistry approach. The results of the in vitro and In Silico study suggest that the 1,2,3-triazole derivatives may possess the ideal structural requirements for the further development of novel therapeutic agents .

属性

IUPAC Name |

2-azido-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-10-6-8(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYXAURTWKXBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-phenylacetamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2896810.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896811.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2896812.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)

![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![(2E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2896821.png)

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)

![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)